3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine
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Overview
Description
3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine is an organic compound with the molecular formula C13H21NO2. It is a biochemical used primarily in proteomics research. This compound is characterized by the presence of a methoxy group, a phenoxy group, and a propanamine chain, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine typically involves the reaction of 3-methoxypropylamine with 4-methylphenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industrial Applications: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline
- 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide
Uniqueness
3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine is unique due to its specific structural features, such as the presence of both methoxy and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methoxy-N-[2-(4-methylphenoxy)ethyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12-4-6-13(7-5-12)16-11-9-14-8-3-10-15-2/h4-7,14H,3,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSDFBLQESXQMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNCCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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